![molecular formula C13H19NO3 B14473445 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate CAS No. 65578-04-3](/img/structure/B14473445.png)
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate is a chemical compound with the molecular formula C13H19NO3 . It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
The synthesis of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often in the presence of an acid or base catalyst.
Aplicaciones Científicas De Investigación
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate has various applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it may undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, which influence their physical and chemical properties. For example, ethyl acetate has a lower boiling point and is more volatile compared to this compound . The unique structure of this compound makes it suitable for specific applications where other esters may not be as effective .
Propiedades
Número CAS |
65578-04-3 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
5-[(1S,2R)-2-cyano-5-oxocyclopentyl]pentyl acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(15)17-8-4-2-3-5-12-11(9-14)6-7-13(12)16/h11-12H,2-8H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
LCXQKNUQKLYRGG-RYUDHWBXSA-N |
SMILES isomérico |
CC(=O)OCCCCC[C@H]1[C@@H](CCC1=O)C#N |
SMILES canónico |
CC(=O)OCCCCCC1C(CCC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


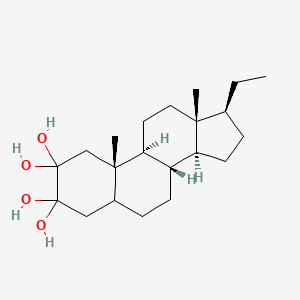
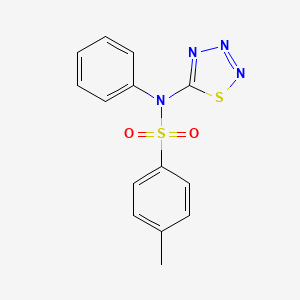

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)

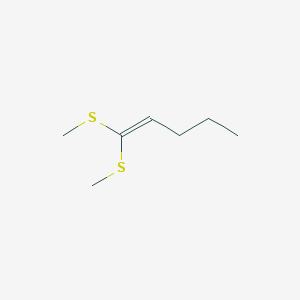
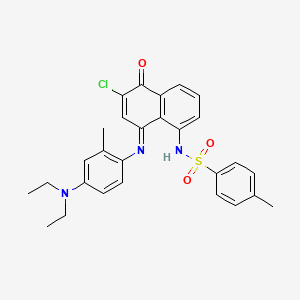
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
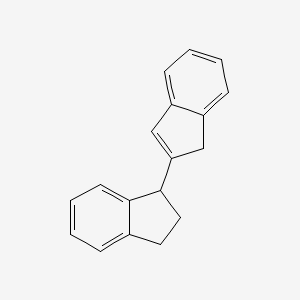
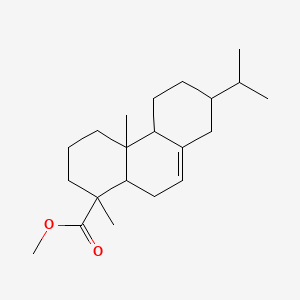
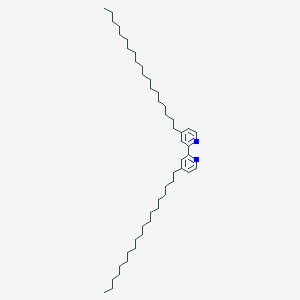
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
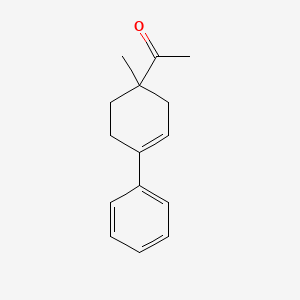
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
